molecular formula C21H17Cl2NO4S B11644261 (5Z)-3-(4-chlorobenzyl)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11644261
M. Wt: 450.3 g/mol
InChI Key: PECVNOBCNGIVNV-WQRHYEAKSA-N
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Description

The compound (5Z)-3-(4-chlorobenzyl)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic molecule that belongs to the thiazolidinedione class. This class of compounds is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The unique structure of this compound, featuring a thiazolidine-2,4-dione core with chlorobenzyl and methoxybenzylidene substituents, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-chlorobenzyl)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidine-2,4-dione Core: This step involves the reaction of thiourea with chloroacetic acid under basic conditions to form the thiazolidine-2,4-dione ring.

    Introduction of the Chlorobenzyl Group: The thiazolidine-2,4-dione intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorobenzyl group.

    Formation of the Benzylidene Moiety: The final step involves the condensation of the intermediate with 3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde under basic conditions to form the benzylidene moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding alkane.

    Substitution: The chlorobenzyl and methoxybenzylidene groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted thiazolidinedione derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential anti-inflammatory and anti-cancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines and reduce inflammation in animal models.

Medicine

In medicine, derivatives of this compound are explored for their potential use as anti-diabetic agents. Thiazolidinedione derivatives are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in glucose and lipid metabolism.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-chlorobenzyl)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as PPARs. By binding to these receptors, the compound modulates the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and reduced inflammation. Additionally, its anti-cancer effects are attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an anti-diabetic agent.

    Pioglitazone: Similar to rosiglitazone, it is used to improve insulin sensitivity in diabetic patients.

    Troglitazone: An older thiazolidinedione derivative with similar properties but withdrawn from the market due to safety concerns.

Uniqueness

The uniqueness of (5Z)-3-(4-chlorobenzyl)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione lies in its specific substituents, which confer distinct chemical and biological properties. The presence of both chlorobenzyl and methoxybenzylidene groups enhances its potential as a multi-targeted therapeutic agent, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H17Cl2NO4S

Molecular Weight

450.3 g/mol

IUPAC Name

(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H17Cl2NO4S/c1-3-8-28-19-16(23)9-14(10-17(19)27-2)11-18-20(25)24(21(26)29-18)12-13-4-6-15(22)7-5-13/h3-7,9-11H,1,8,12H2,2H3/b18-11-

InChI Key

PECVNOBCNGIVNV-WQRHYEAKSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Cl)OCC=C

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Cl)OCC=C

Origin of Product

United States

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